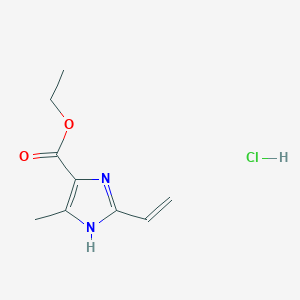![molecular formula C19H23N5O3 B2687840 N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide CAS No. 860787-46-8](/img/structure/B2687840.png)
N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide” is a compound with the CAS Number: 860787-46-8 . It has a molecular weight of 369.42 . The IUPAC name for this compound is N’-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI Code for this compound is 1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27) .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of functionalized quinoxaline derivatives, highlighting their potential in developing antimicrobial agents. For instance, Hassanin et al. (2007) explored the synthesis of triazolo[4,3-a]quinoline derivatives, showcasing their antimicrobial activity against various bacterial strains, indicating a broad interest in quinoxaline compounds for therapeutic use (Hassanin et al., 2007). Similarly, Geies et al. (1998) synthesized new pyrrolylthieno[2,3-b]-quinoline derivatives, also evaluating their antibacterial and antifungal activities, further supporting the antimicrobial potential of quinoxaline derivatives (Geies et al., 1998).
Neuroprotective Applications
Compounds structurally related to quinoxalines have been studied for neuroprotective properties. For example, Sheardown et al. (1990) reported on 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, demonstrating potent neuroprotective effects against cerebral ischemia (Sheardown et al., 1990).
Structural and Conformational Studies
The importance of structural and stereochemical considerations in the synthesis and application of quinoxaline derivatives is highlighted in research by Munir et al. (2021), which explores the synthesis of N-acylhydrazones and their conformational characterization. This work emphasizes the role of structural dynamics in the chemical behavior and potential applications of quinoxaline derivatives (Munir et al., 2021).
Antihistaminic Potential
The synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives by Sridevi et al. (2010) investigated their antihistaminic activity, showcasing the therapeutic potential of quinoxaline derivatives in allergy treatment (Sridevi et al., 2010).
DNA Interaction Studies
Research on benzimidazo[1,2-a]quinolines substituted with piperidine, as studied by Perin et al. (2011), highlights the development of fluorescent probes for DNA detection. This underscores the utility of quinoxaline derivatives in biochemical research and molecular diagnostics (Perin et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N'-(1-acetylpiperidine-4-carbonyl)-2,3-dimethylquinoxaline-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESHGOBPDYGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NNC(=O)C3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)
![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)

methanamine](/img/structure/B2687764.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)

![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)

![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)


![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)